![molecular formula C9H7N2NaO2 B2976899 Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 2418692-97-2](/img/structure/B2976899.png)
Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Overview
Description
Pyrrolopyridine derivatives are nitrogen-containing heterocycles that are used in various applications such as pharmaceuticals, organic materials, and natural products . They contain pyrrole and pyrazine rings and have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives generally includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridine derivatives are not clearly recognized . More research is needed to understand the specific chemical reactions of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can vary widely. They often contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . The specific physical and chemical properties of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” are not available in the sources I found.Scientific Research Applications
Cancer Therapy: Targeting FGFRs
The fibroblast growth factor receptor (FGFR) family plays a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its derivatives have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h, for instance, exhibited remarkable FGFR inhibitory activity (IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively). In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation and induced apoptosis. Additionally, it suppressed cell migration and invasion .
Orally Bioavailable FGFR Inhibitors
The structure-based design of pyrrolo[3,2-c]pyridine derivatives has led to the development of orally bioavailable FGFR inhibitors. These compounds exhibit promising pharmacological properties and are being explored for their therapeutic potential in cancer treatment .
Antiviral Activity
Pyrrolopyrazine derivatives, including those related to Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, have been investigated for their antiviral properties. For example, 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), while 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibits both murine and human norovirus RdRp in different cell lines .
Selective Activity Against Specific Cancer Cell Lines
Certain derivatives of this compound have demonstrated selective activity against specific cancer cell lines. For instance, derivative 5a exhibited modest activity against the UO-31 renal cancer sub-panel cell line, while unsubstituted deaza analogue 6a and 9-methoxy substituted derivative 6c were selective against the MCF7 breast cancer cell line .
Mechanism of Action
Future Directions
The future directions for research on pyrrolopyridine derivatives could involve further exploration of their biological activities, synthesis methods, and mechanisms of action . More research is also needed to understand the specific properties and potential applications of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate”.
properties
IUPAC Name |
sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Na/c1-5-8-6(2-3-10-5)4-7(11-8)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGCXCNWYBLBH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC(=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
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